

A Technical Guide to the Pharmacological Properties of Carboprost Tromethamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carboprost

Cat. No.: B024374

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core pharmacological properties of **Carboprost** tromethamine, a synthetic prostaglandin analog. It details its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical effects, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Pharmacological Profile

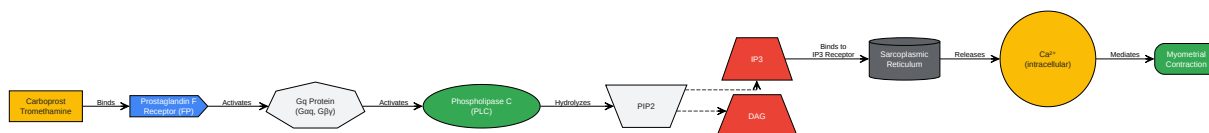
Carboprost tromethamine is the tromethamine salt of the (15S)-15 methyl analogue of the naturally occurring prostaglandin F_{2α} (PGF_{2α}).^[1] This methylation at the C15 position is critical as it significantly inhibits metabolism by the enzyme 15-hydroxyprostaglandin dehydrogenase, resulting in a longer duration of action compared to endogenous PGF_{2α}.^{[2][3]} Clinically, it is utilized for its potent oxytocic (uterotonic) properties, primarily in obstetrics for the treatment of postpartum hemorrhage (PPH) due to uterine atony and for the induction of second-trimester abortions.^[1]

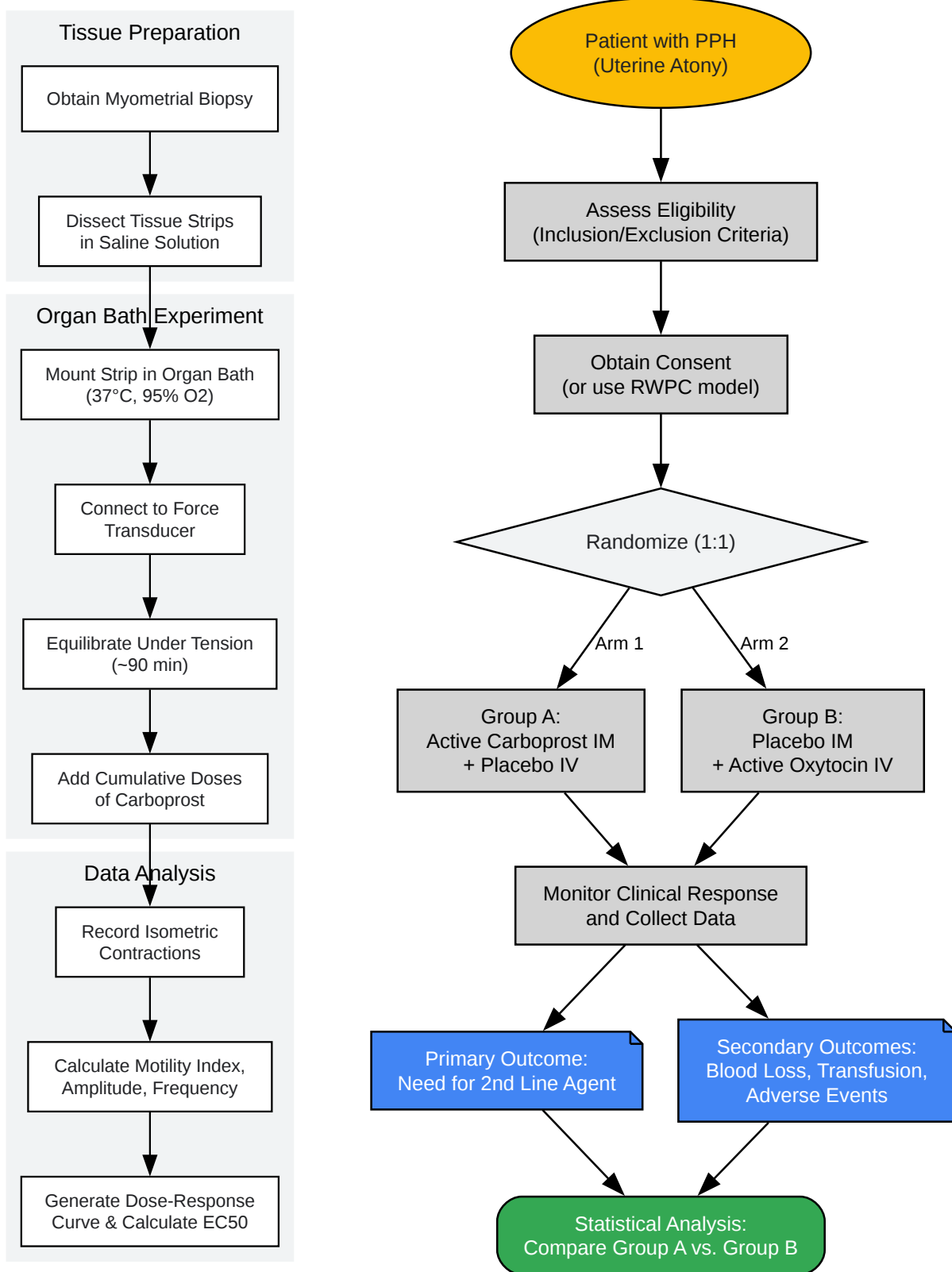
Mechanism of Action

Carboprost exerts its effects by acting as a potent agonist at the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).^[3] The FP receptor is predominantly coupled to the Gq alpha subunit (Gαq).^[3] The binding of **Carboprost** initiates a conformational change in the receptor, triggering the following intracellular signaling cascade:

- **Gαq Activation:** The activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.[4]
- **Phospholipase C (PLC) Activation:** The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.
- **Second Messenger Generation:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
- **Intracellular Calcium Mobilization:** IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca^{2+}) ions into the cytosol.[6]
- **Smooth Muscle Contraction:** The elevated intracellular Ca^{2+} concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in forceful smooth muscle contraction.

This cascade in uterine smooth muscle (myometrium) results in strong, rhythmic contractions similar to those observed during labor, which constricts uterine blood vessels at the placental site, leading to hemostasis.[7]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carboprost Tromethamine | C₂₅H₄₇NO₈ | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdr.net [pdr.net]
- 3. Structures of human prostaglandin F_{2α} receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. The Contractile Effects of Oxytocin, Ergonovine, and Carboprost and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Pharmacological Properties of Carboprost Tromethamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024374#pharmacological-properties-of-carboprost-tromethamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com